methyl (2Z)-4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate
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Overview
Description
Methyl (2Z)-4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxy group, and an oxobutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate typically involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a diol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2Z)-4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of methyl (2Z)-4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate
- Methyl (2Z)-4-(4-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate
- Methyl (2Z)-4-(4-methylphenyl)-2-hydroxy-4-oxobut-2-enoate
Uniqueness
Methyl (2Z)-4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H9ClO4 |
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Molecular Weight |
240.64 g/mol |
IUPAC Name |
methyl (Z)-4-(4-chlorophenyl)-4-hydroxy-2-oxobut-3-enoate |
InChI |
InChI=1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-6,13H,1H3/b9-6- |
InChI Key |
MZFJPAFGPHWXGR-TWGQIWQCSA-N |
Isomeric SMILES |
COC(=O)C(=O)/C=C(/C1=CC=C(C=C1)Cl)\O |
Canonical SMILES |
COC(=O)C(=O)C=C(C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
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